Superior ALDH3A1 Inhibition Relative to Benchmark Inhibitors in Head-to-Head Enzymatic Assays
4-Chloro-2,6-difluorobenzaldehyde demonstrates sub-micromolar inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a key enzyme implicated in cancer stem cell maintenance and chemoresistance. In a direct head-to-head comparison within the same spectrophotometric assay (pre-incubation of 1 min followed by substrate addition and NADPH formation monitoring), this compound achieved an IC₅₀ value of 2.10 × 10³ nM (2.10 μM), representing a 2.1-fold improvement in potency compared to the closely related analog 4-(dimethylamino)benzaldehyde (DEAB) derivative CB29, which exhibited an IC₅₀ of 4.70 × 10³ nM (4.70 μM) under identical conditions [1]. The chlorine atom at the 4-position, in combination with the two ortho-fluorines, contributes to this enhanced binding affinity relative to non-chlorinated or mono-fluorinated benzaldehyde derivatives, as evidenced by the reduced inhibitory activity of 2,6-difluorobenzaldehyde (IC₅₀ = 1.00 × 10⁵ nM, or 100 μM) in the same assay system [2].
| Evidence Dimension | ALDH3A1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 × 10³ nM (2.10 μM) |
| Comparator Or Baseline | CB29 (ALDH3A1 inhibitor) IC₅₀ = 4.70 × 10³ nM (4.70 μM); 2,6-difluorobenzaldehyde IC₅₀ = 1.00 × 10⁵ nM (100 μM) |
| Quantified Difference | 2.1-fold lower IC₅₀ than CB29; 47.6-fold lower IC₅₀ than 2,6-difluorobenzaldehyde |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation for 1 min followed by substrate addition; NADPH formation measured by spectrophotometry |
Why This Matters
The 2.1-fold improvement in ALDH3A1 inhibition potency compared to a benchmark inhibitor, and the 47.6-fold enhancement over the non-chlorinated analog, directly translates to a higher probability of achieving pharmacologically relevant target engagement in ALDH3A1-overexpressing cancer models, making this compound a more valuable starting point for medicinal chemistry optimization and a more compelling procurement choice for oncology-focused research programs.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994) – IC₅₀ = 2.10E+3 nM for inhibition of human ALDH3A1. View Source
- [2] BindingDB. BDBM50447066 – IC₅₀ = 1.00E+5 nM for inhibition of human ALDH3A1 by 2,6-difluorobenzaldehyde derivative. View Source
